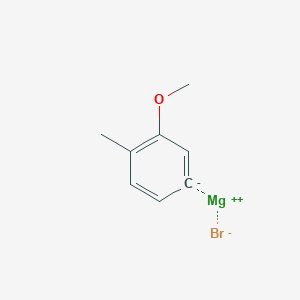![molecular formula C12H16FNO B14895256 N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
N-[1-(3-fluorophenyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-(3-Fluorophenyl)ethyl)butyramide: is an organic compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a butyramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(3-Fluorophenyl)ethyl)butyramide typically involves the reaction of 3-fluoroacetophenone with butyric acid or its derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the production of n-(1-(3-Fluorophenyl)ethyl)butyramide may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and advanced purification techniques to meet the required standards for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: n-(1-(3-Fluorophenyl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
n-(1-(3-Fluorophenyl)ethyl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Mecanismo De Acción
The mechanism of action of n-(1-(3-Fluorophenyl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied .
Comparación Con Compuestos Similares
- n-(1-(4-Fluorophenyl)ethyl)butyramide
- n-(1-(2-Fluorophenyl)ethyl)butyramide
- n-(1-(3-Chlorophenyl)ethyl)butyramide
Comparison: Compared to its analogs, n-(1-(3-Fluorophenyl)ethyl)butyramide may exhibit unique properties due to the position of the fluorine atom on the phenyl ring. This can influence its reactivity, biological activity, and overall effectiveness in various applications. The presence of the fluorine atom in the meta position can lead to different electronic and steric effects compared to the ortho or para positions .
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
N-[1-(3-fluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-5-12(15)14-9(2)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Clave InChI |
LTEXQGXVNNXSID-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
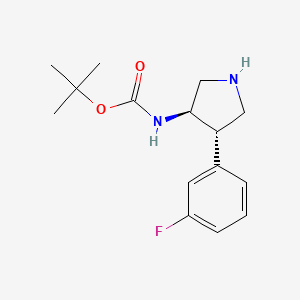
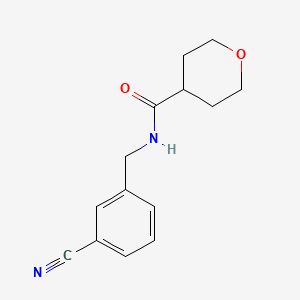
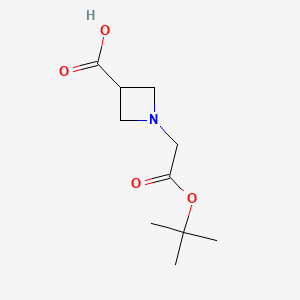
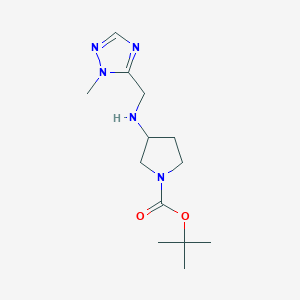

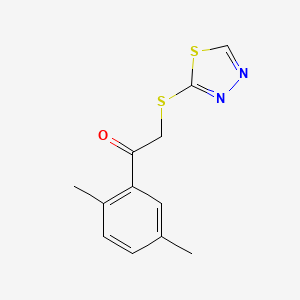
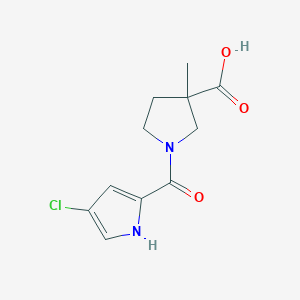
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
